1-(4-Methoxyphenyl)-5-nitrobenzimidazole

Medicinal Chemistry Topoisomerase I SAR

1-(4-Methoxyphenyl)-5-nitrobenzimidazole (CAS 15207-92-8, molecular formula C14H11N3O3, MW 269.26 g/mol) is a synthetic N1-aryl-substituted 5-nitrobenzimidazole derivative. It belongs to the broader class of nitrobenzimidazole heterocycles, a privileged scaffold in medicinal chemistry known for its electron-deficient nitro group capable of bioreductive activation and its capacity to engage in π–π stacking and hydrogen-bonding interactions with biological targets.

Molecular Formula C14H11N3O3
Molecular Weight 269.25 g/mol
Cat. No. B5880457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-5-nitrobenzimidazole
Molecular FormulaC14H11N3O3
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O3/c1-20-12-5-2-10(3-6-12)16-9-15-13-8-11(17(18)19)4-7-14(13)16/h2-9H,1H3
InChIKeyCOJWSXGENLHKQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-5-nitrobenzimidazole: N1-Aryl 5-Nitro Benzimidazole Scaffold for Research Sourcing


1-(4-Methoxyphenyl)-5-nitrobenzimidazole (CAS 15207-92-8, molecular formula C14H11N3O3, MW 269.26 g/mol) is a synthetic N1-aryl-substituted 5-nitrobenzimidazole derivative . It belongs to the broader class of nitrobenzimidazole heterocycles, a privileged scaffold in medicinal chemistry known for its electron-deficient nitro group capable of bioreductive activation and its capacity to engage in π–π stacking and hydrogen-bonding interactions with biological targets [1]. Unlike the more extensively studied 2-aryl-5-nitrobenzimidazole isomers (e.g., the 2-(4-methoxyphenyl) congener, CAS 96954-35-7), this N1-substituted regioisomer presents a distinct substitution topology that alters electronic distribution and intermolecular interaction geometry, representing a relatively underexplored chemotype in the nitrobenzimidazole landscape [1].

Why Close Analogs Cannot Replace 1-(4-Methoxyphenyl)-5-nitrobenzimidazole in Target-Oriented R&D


Substitution of 1-(4-methoxyphenyl)-5-nitrobenzimidazole with its more prevalent 2-(4-methoxyphenyl)-5-nitrobenzimidazole isomer, or with simple 1-phenyl-5-nitrobenzimidazole, carries quantifiable risk for research programs dependent upon the specific N1-aryl substitution topology. In the 2-substituted series, the 5-nitro group serves as a critical hydrogen-bond acceptor for topoisomerase I engagement, whereas the 4-nitro positional isomer is significantly less active—demonstrating that regioisomeric substitution patterns can generate large differences in pharmacodynamic effect [1]. Furthermore, regioselective alkylation studies on 5-nitrobenzimidazole anions show a slight preference for N1 over N3, but the regiochemical outcome is highly substrate-dependent, meaning that biological activity data from 2-substituted or N3-substituted analogs cannot be extrapolated reliably to the N1-substituted scaffold [2]. Procuring the incorrect regioisomer may therefore confound structure–activity relationship (SAR) analysis, waste screening resources, and generate misleading negative results.

1-(4-Methoxyphenyl)-5-nitrobenzimidazole: Quantitative Differentiation Evidence vs. Comparators


Regioisomeric Substitution Impact: N1-Aryl vs. C2-Aryl Topology Alters Biological Recognition

In the 2-aryl-5-nitrobenzimidazole series, the 5-nitro-2-(4-methoxyphenyl)-1H-benzimidazole isomer exhibited the highest topoisomerase I inhibitory activity among all tested congeners, and was significantly more active than its 4-nitro positional isomer (quantitative fold-difference not numerically reported, but described as qualitatively unambiguous in the primary study) [1]. This establishes a precedent that the position of the nitro group relative to the aryl substituent on the benzimidazole core is a strong determinant of pharmacological activity. The target N1-aryl isomer differs from the C2-aryl isomer in the atom through which the 4-methoxyphenyl group is attached to the heterocycle (N1 vs. C2), which alters both the electronics of the benzimidazole π-system and the three-dimensional orientation of the lipophilic aryl ring. Consequently, bioactivity profiles established for the 2-substituted series should not be assumed transferable to the N1-substituted scaffold without direct experimental verification.

Medicinal Chemistry Topoisomerase I SAR

Chemical Identity and Purity Verification: CAS-Specific Distinction from 2-Substituted Isomer

The target compound 1-(4-methoxyphenyl)-5-nitrobenzimidazole (CAS 15207-92-8) has a distinct CAS Registry Number, molecular formula C14H11N3O3, and molecular weight 269.26 g/mol . Its predominant 2-substituted isomer, 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole (CAS 96954-35-7), shares the same molecular formula and mass but differs in the connectivity of the 4-methoxyphenyl group to the benzimidazole core [1]. These regioisomers are structurally distinct chemical entities that can, in principle, be differentiated by retention time in HPLC, by 1H and 13C NMR chemical shift patterns, and by InChI string comparison. The 1-aryl-5-nitrobenzimidazole scaffold has been explicitly documented in the synthetic chemistry literature: 1-substituted-5-nitrobenzimidazoles were prepared by cyclization of 2-amino-4-nitro-4'-X-substituted-diphenylamines with formic acid in the presence of HCl, and the corresponding 5-amino derivatives (including the 4-methoxy analog, m.p. 122–123 °C) were obtained by tin(II) chloride reduction [2].

Analytical Chemistry Compound Procurement Quality Control

Electrochemical and Bioreductive Potential: Nitrobenzimidazole Scaffold as a Redox-Active Pharmacophore

Nitrobenzimidazoles, as a compound class, are known substrates for DT-diaphorase (NQO1), a two-electron reductase that can activate nitroaromatic prodrugs selectively in hypoxic tumor microenvironments [1]. The cytotoxic potency of nitrobenzimidazoles in cell-based assays is partially determined by their propensity for DT-diaphorase-mediated reduction, with additional contributions from one-electron redox cycling that generates reactive oxygen species [1]. While direct electrochemical reduction data for the specific N1-(4-methoxyphenyl) derivative are not available, potentiometric titrations of 2-substituted 5-nitrobenzimidazole derivatives have established that the pKa of the benzimidazole NH is influenced by the electronic nature of the 2-aryl substituent, and that 2-(4-methoxyphenyl) substitution produces a measurable shift in acid strength relative to the unsubstituted 5-nitrobenzimidazole [2]. The N1-aryl substitution eliminates the acidic NH proton and replaces it with a tertiary nitrogen, which fundamentally alters the acid–base and hydrogen-bond-donor/acceptor properties of the heterocycle—a change expected to affect enzyme binding, solubility, and pharmacokinetic behavior.

Bioreductive Prodrugs Electrochemistry Cytotoxicity

Synthetic Accessibility and Positional Control: N1-Selective Synthesis Route Establishes Defined Regiochemistry

The synthesis of 1-(4-methoxyphenyl)-5-nitrobenzimidazole is reported to proceed via condensation of 4-nitro-1,2-phenylenediamine with 4-methoxybenzaldehyde, which yields the 1-substituted benzimidazole directly . This contrasts with the typical synthesis of 2-aryl-5-nitrobenzimidazoles, which also uses 4-nitro-1,2-phenylenediamine but with substituted benzaldehydes under oxidative cyclization conditions that favor formation of the thermodynamically more stable 2-aryl isomer. In the historical synthesis literature, 1-aryl-5-nitrobenzimidazoles were prepared by an alternative route: cyclization of 2-amino-4-nitro-4'-substituted-diphenylamines with formic acid/HCl, which installs the N1-aryl group before benzimidazole ring formation and thereby establishes unambiguous regiochemical control [1]. The existence of this distinct synthetic pathway confirms that the N1-aryl scaffold is synthetically accessible and that the regiochemistry can be secured, but it also implies that the compound is not accessible via the more common one-pot oxidative cyclization approach that predominates in benzimidazole library synthesis.

Synthetic Chemistry Process Development Regioselective Synthesis

1-(4-Methoxyphenyl)-5-nitrobenzimidazole: Research Application Scenarios Based on Scaffold Properties


Exploratory Topoisomerase I and Anticancer SAR Probing of N1-Substituted Nitrobenzimidazole Chemical Space

Given the established activity of the 5-nitro group as a topoisomerase I pharmacophore in the 2-aryl benzimidazole series [1], 1-(4-methoxyphenyl)-5-nitrobenzimidazole serves as a critical probe molecule to interrogate whether repositioning the 4-methoxyphenyl group from C2 to N1 preserves, enhances, or ablates topoisomerase I poisoning activity. The compound can be tested alongside its 2-substituted isomer in head-to-head cleavable-complex formation assays and cytotoxicity panels (e.g., HCT-116, MCF-7, A-549) to establish N1 vs. C2 SAR. The absence of cross-resistance with camptothecin-resistant topoisomerase I mutants observed in the 2-substituted series [1] provides a compelling rationale for evaluating the N1-substituted analogue in drug-resistant cancer models.

Bioreductive Prodrug Candidate Screening in Hypoxia-Selective Cytotoxicity Assays

The 5-nitrobenzimidazole core is a recognized substrate for the two-electron reductase DT-diaphorase (NQO1), which is overexpressed in many solid tumors and capable of activating nitroaromatic prodrugs under hypoxic conditions [2]. The N1-(4-methoxyphenyl) derivative, which lacks an acidic NH proton, may exhibit altered enzyme binding kinetics and differential bioreductive activation compared to NH-bearing analogs. This compound is suitable for entry into hypoxia-selective cytotoxicity screens (e.g., A549 lung adenocarcinoma cells under 1% O2 vs. 21% O2) with parallel assessment of DT-diaphorase-dependent vs. independent activation using the inhibitor dicumarol as a mechanistic probe [2].

Vasorelaxant Lead Optimization with Endothelium-Dependent Pharmacological Profiling

The 2-(4-methoxyphenyl)-5-nitrobenzimidazole isomer was identified as one of the two most potent vasorelaxant compounds in a focused 5-nitrobenzimidazole series, exhibiting an IC50 of 1.41 μM (with endothelium) and 3.61 μM (without endothelium) in the rat aortic ring assay [3]. The N1-substituted regioisomer has not yet been profiled in this assay system. Given that the endothelium-dependent component of vasorelaxation implicates nitric oxide-mediated signaling pathways, evaluation of the N1-substituted analog in the same assay would establish whether the substitution topology affects the magnitude or mechanism of vasorelaxation, providing structure-based differentiation for cardiovascular drug discovery programs.

Regioselective Synthesis Methodology Development: N1-Arylation of 5-Nitrobenzimidazole

The regioselective alkylation of 5-nitrobenzimidazole anions at N1 vs. N3 is known to show only modest selectivity with simple alkyl halides, with outcomes highly dependent on substrate electronics and reaction conditions [4]. The target compound, which features an N1-aryl substituent, represents a case of complete N1 regiochemical control achieved through synthetic route design rather than inherent anion selectivity. This compound can serve as an authentic standard in developing copper- or palladium-catalyzed direct N-arylation methodologies for 5-nitrobenzimidazole, providing a benchmark for reaction yield and regioselectivity optimization against which new catalytic methods can be compared.

Quote Request

Request a Quote for 1-(4-Methoxyphenyl)-5-nitrobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.